

Application Notes: High-Throughput Caspase-3 Activity Assay for Apoptosis Detection

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Compound of Interest

Compound Name: GKK1032B

Cat. No.: B10783431

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Introduction

Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis and development.[1] A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[1] Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. The measurement of caspase-3 activity is therefore a reliable and widely used method for quantifying apoptosis in cell populations.

This document provides a detailed protocol for a representative Caspase-3 Activity Assay, a highly sensitive and specific method for detecting caspase-3 activation in cell lysates. The assay can be performed in a 96-well plate format, making it suitable for high-throughput screening of apoptosis-inducing or -inhibiting compounds. The protocol described herein is based on the cleavage of a specific peptide substrate that is recognized by activated caspase-3.

Assay Principle

The Caspase-3 Activity Assay is available in two primary formats: colorimetric and fluorometric. Both assays utilize a synthetic tetrapeptide substrate, Asp-Glu-Val-Asp (DEVD), which is a specific recognition sequence for caspase-3.

- **Colorimetric Assay:** The DEVD peptide is conjugated to a chromophore, p-nitroaniline (pNA). In the presence of activated caspase-3, the pNA is cleaved from the peptide, resulting in a yellow-colored product. The amount of pNA released is directly proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 400-405 nm.[\[2\]](#)[\[3\]](#)
- **Fluorometric Assay:** The DEVD peptide is linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage by active caspase-3, the free AMC emits a strong fluorescent signal. The intensity of this fluorescence, measured at an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm, is proportional to the caspase-3 activity in the sample.[\[2\]](#)

Materials and Reagents

Reagent/Material	Storage
Cell Lysis Buffer	4°C
2X Reaction Buffer	4°C
DEVD-pNA (4 mM) or DEVD-AMC	-20°C (protect from light)
Dithiothreitol (DTT, 1 M)	-20°C
96-well microtiter plates (clear for colorimetric, black for fluorometric)	Room Temperature
Microplate reader (for absorbance or fluorescence)	N/A
Chilled PBS	4°C

Experimental Protocols

A. Cell Lysate Preparation

- **Induce Apoptosis:** Treat cells with the desired apoptosis-inducing agent. For a negative control, incubate an untreated cell culture concurrently.
- **Cell Harvesting:** For suspension cells, pellet by centrifugation at 450 x g for 10 minutes at 4°C. For adherent cells, detach using a preferred method and pellet as above.

- Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Lysis: Resuspend the cell pellet in chilled Cell Lysis Buffer at a concentration of $1-5 \times 10^6$ cells per 50 μ L.[3]
- Incubation: Incubate the cell suspension on ice for 10-15 minutes.[4]
- Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute in a microcentrifuge to pellet cellular debris.[3]
- Supernatant Collection: Transfer the supernatant, which contains the cytosolic protein fraction, to a fresh, chilled tube. The lysate can be used immediately or stored at -80°C for future use.
- Protein Quantification: Determine the protein concentration of the cell lysate using a suitable protein assay.

B. Caspase-3 Activity Assay

- Prepare 2X Reaction Buffer: Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 μ L of 1 M DTT to 1 mL of 2X Reaction Buffer).[3]
- Sample Preparation: In a 96-well plate, add 50-200 μ g of protein lysate to each well and adjust the final volume to 50 μ L with Cell Lysis Buffer.
- Reaction Initiation: Add 50 μ L of the 2X Reaction Buffer with DTT to each well.
- Substrate Addition: Add 5 μ L of the 4 mM DEVD-pNA (for colorimetric assay) or DEVD-AMC (for fluorometric assay) substrate to each well.
- Incubation: Cover the plate and incubate at 37°C for 1-2 hours.[3]
- Data Acquisition:
 - Colorimetric Assay: Measure the absorbance at 400-405 nm using a microplate reader.[3]
 - Fluorometric Assay: Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[2]

Data Analysis

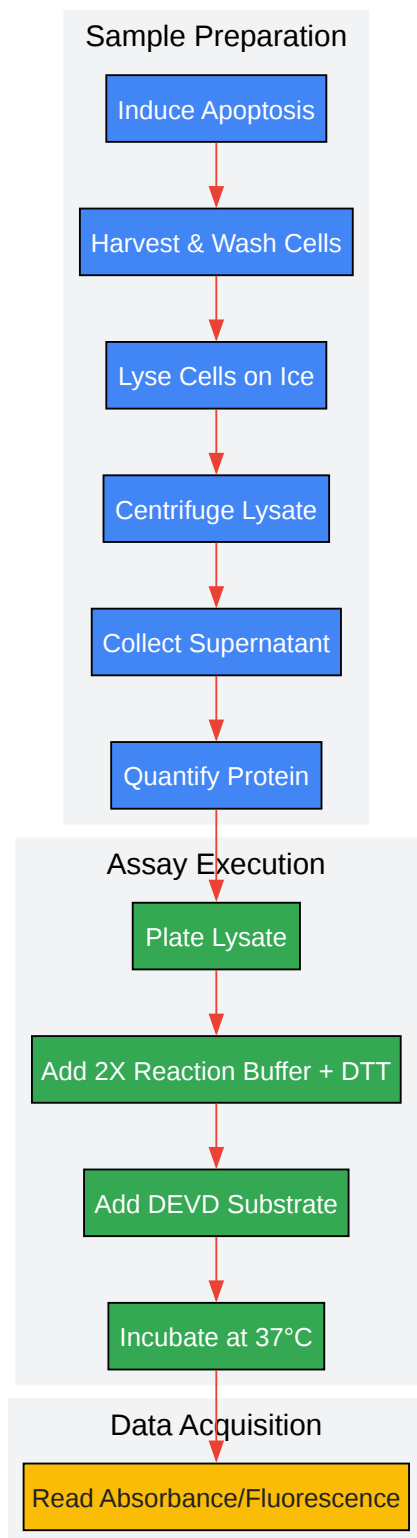
The fold-increase in caspase-3 activity can be determined by comparing the results from the induced samples with the non-induced control.

Quantitative Data Summary

Parameter	Colorimetric Assay	Fluorometric Assay
Substrate	DEVD-pNA	DEVD-AMC
Detection Wavelength	400-405 nm (Absorbance)	Ex/Em = 380/420-460 nm (Fluorescence)
Cell Number per Assay	1-5 x 10 ⁶	1-5 x 10 ⁶
Protein per Assay	50-200 µg	50-200 µg
Incubation Time	1-2 hours at 37°C	1-2 hours at 37°C
DTT Final Concentration	10 mM	10 mM

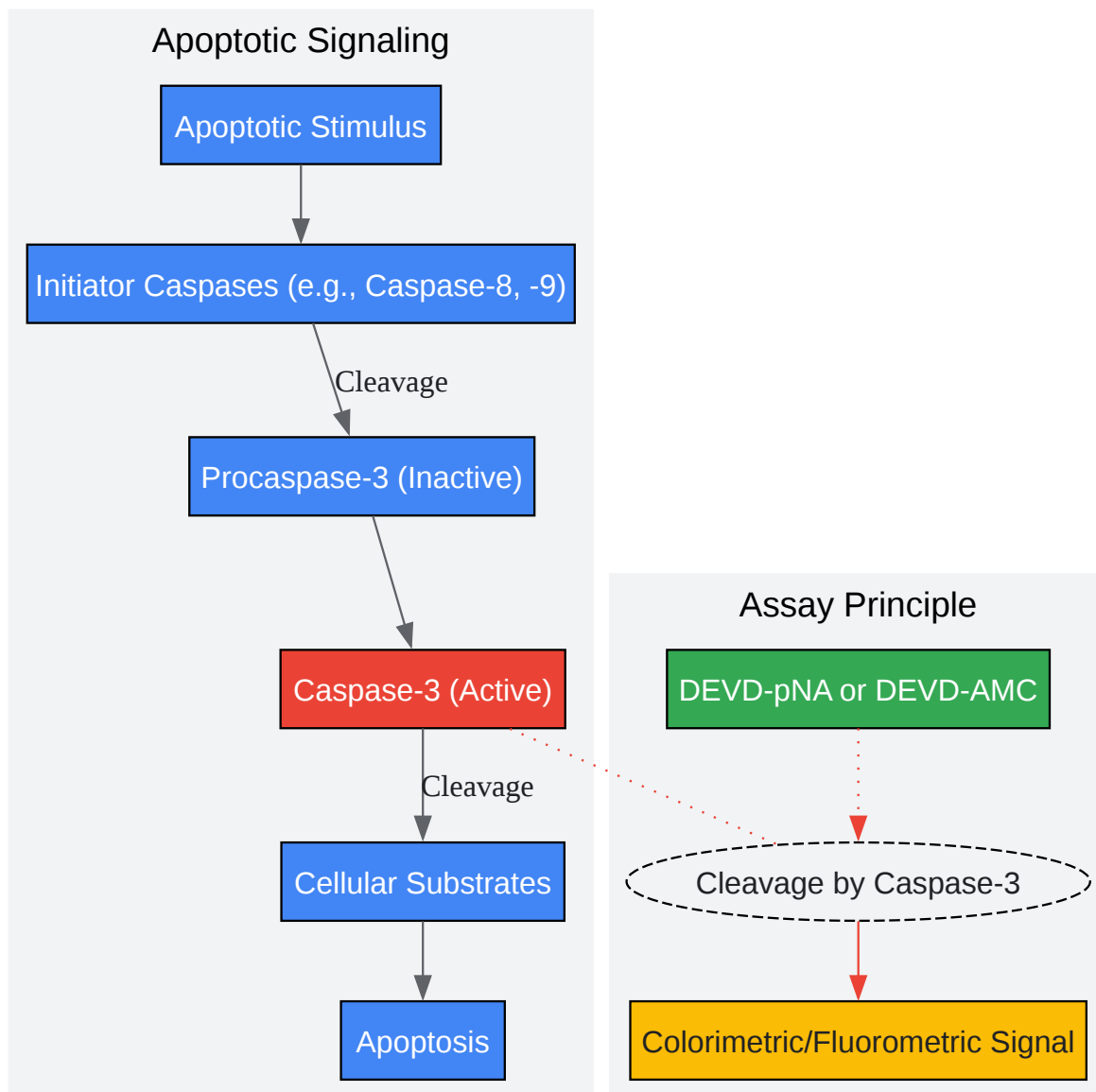
Visualizations

Experimental Workflow for Caspase-3 Activity Assay

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Caption: Workflow of the Caspase-3 Activity Assay.

Caspase-3 Signaling Pathway in Apoptosis



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Caption: Role of Caspase-3 in Apoptosis and Assay Mechanism.

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References

- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. ulab360.com [ulab360.com]
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